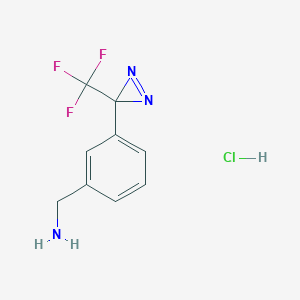

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride

Descripción

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride: is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, a diazirine ring, and a phenylmethanamine moiety, making it a versatile compound in various scientific fields.

Propiedades

IUPAC Name |

[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3.ClH/c10-9(11,12)8(14-15-8)7-3-1-2-6(4-7)5-13;/h1-4H,5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNDYMNWFMKZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031260-46-3 | |

| Record name | {3-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, followed by the introduction of the trifluoromethyl group and the phenylmethanamine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group and diazirine ring can participate in substitution reactions, where specific reagents replace one or more atoms in the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

- Photoreactive Probes : The diazirine ring allows the compound to act as a photoreactive probe. Upon exposure to UV light, it undergoes photolytic decomposition, generating reactive intermediates such as carbenes. These intermediates can form covalent bonds with nearby molecules, making the compound useful for studying chemical interactions in detail.

Biology

- Photoaffinity Labeling : In biological research, (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride is employed for photoaffinity labeling. This technique helps identify protein-ligand interactions by allowing researchers to covalently tag proteins at their binding sites. This application is crucial for elucidating protein functions and interactions within cells.

- Mechanism of Action Studies : The compound can be utilized to study the mechanisms of action of various pharmaceuticals by identifying potential drug targets and understanding how drugs interact with biological macromolecules.

Medicine

- Drug Discovery : The unique properties of this compound make it advantageous in drug discovery processes. It can be used to identify binding sites on target proteins, aiding in the development of new therapeutic agents.

Industry

- Advanced Materials Development : In industrial applications, the compound's reactivity and stability are leveraged in developing advanced materials and coatings. Its ability to form stable covalent bonds makes it suitable for applications requiring durable materials with specific chemical properties.

Case Studies

- Protein Interaction Studies : A study utilizing this compound demonstrated its effectiveness in photoaffinity labeling techniques to map interaction sites on target proteins involved in metabolic pathways.

- Drug Target Identification : Research has shown that using (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride can significantly enhance the identification of novel drug targets in cancer therapy by covalently tagging relevant proteins.

Mecanismo De Acción

The mechanism of action of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride involves the formation of covalent bonds with target molecules upon activation by UV light. The diazirine ring undergoes a photochemical reaction, generating a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds of nearby molecules. This reactivity allows the compound to label and modify proteins, nucleic acids, and other biomolecules, providing insights into their structure and function.

Comparación Con Compuestos Similares

- 4-(Trifluoromethyl)benzoic acid

- 2-(Trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)benzoic acid

Comparison: Compared to these similar compounds, (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride is unique due to its diazirine ring, which imparts photoreactivity. This feature distinguishes it from other trifluoromethyl-substituted benzoic acids, making it particularly useful in applications requiring covalent labeling and modification of biomolecules.

Actividad Biológica

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride, a compound featuring a trifluoromethyl diazirine moiety, has garnered attention in various fields of biological research. Its unique chemical structure allows for applications in photocrosslinking studies, drug development, and advanced imaging techniques. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- IUPAC Name: (3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride

- CAS Number: 176640-04-3

- Molecular Formula: C9H7F3N2·HCl

- Molecular Weight: 216.16 g/mol

- Purity: 95% .

Photocrosslinking Studies

One of the primary uses of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride is in photocrosslinking studies. This compound can form stable covalent bonds with proteins and nucleic acids upon exposure to light, allowing researchers to investigate molecular interactions in a controlled environment. The trifluoromethyl group enhances the stability and reactivity of the diazirine, making it suitable for these applications .

Drug Development

The compound's structure contributes to its potential as a pharmaceutical candidate. The trifluoromethyl group not only improves the compound's bioavailability but also enhances its metabolic stability. Research has indicated that derivatives of diazirine exhibit selective inhibitory effects on various biological targets, including viral proteins. For instance, a related compound was shown to inhibit the SARS-CoV-2 main protease with an IC50 value of 4.1 μM, demonstrating the potential for developing antiviral drugs .

Imaging Techniques

In advanced imaging techniques, such as fluorescence microscopy and positron emission tomography (PET), (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride serves as a valuable tracer. Its ability to form stable complexes with biomolecules allows for real-time tracking of cellular processes and interactions .

Study on SARS-CoV-2 Inhibition

A notable study evaluated a derivative of this compound, MPD112, which demonstrated significant inhibitory activity against the SARS-CoV-2 main protease. Under photoactivation conditions, MPD112 formed insertion products with amino acids, particularly cysteine. The study highlighted the compound's safety profile, with a cytotoxic concentration (CC50) greater than 400 μM in human cells . This suggests that compounds containing the diazirine moiety can be developed into effective antiviral agents with minimal toxicity.

Stability and Reactivity Assessment

Research involving photolabels based on trifluoromethyl diazirines assessed their stability under ambient light conditions. A comparative analysis showed that modified diazirines maintained higher stability compared to conventional diazirines over time when exposed to light . This finding is crucial for practical applications in biological studies where light exposure is inevitable.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 176640-04-3 |

| Molecular Formula | C9H7F3N2·HCl |

| Molecular Weight | 216.16 g/mol |

| Purity | 95% |

| Photocrosslinking Yield | High |

| IC50 against SARS-CoV-2 M pro | 4.1 ± 0.6 μM |

Q & A

Q. What are the established synthetic pathways for (3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride, and how is the reaction efficiency quantified?

The compound can be synthesized via transition metal-free catalytic reduction of primary amides using an abnormal N-heterocyclic carbene (NHC)-based potassium complex. A representative procedure involves reacting 3-(trifluoromethyl)benzamide with HBPin (2.0 mmol) in dry toluene (1.0 mL) catalyzed by 2 mol% potassium-NHC complex. The reaction proceeds at room temperature for 24–72 hours, yielding 77% of the hydrochloride salt after purification . Efficiency is assessed by NMR yield calculations and isolated product mass.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization typically involves and NMR spectroscopy in deuterated solvents (e.g., DMSO-). For example, the NMR spectrum of a related trifluoromethylphenyl methanamine derivative shows distinct peaks for the aromatic carbons (110–140 ppm), trifluoromethyl group (125 ppm, q, ), and diazirinyl nitrogen environments (150–160 ppm) . Mass spectrometry (HRMS or LC-MS) further confirms molecular weight and purity.

Q. What are the key stability considerations for handling and storing this compound?

Diazirinyl groups are light-sensitive, requiring storage in amber vials at –20°C under inert gas (e.g., argon). The hydrochloride salt form enhances stability against hygroscopic degradation. Solubility in polar aprotic solvents (e.g., DMSO, THF) facilitates stock solution preparation, but aqueous buffers should be avoided due to potential hydrolysis of the diazirine moiety .

Advanced Research Questions

Q. How can researchers optimize the catalytic reduction step to improve yield and scalability?

Yield optimization involves adjusting catalyst loading (1–5 mol%), reaction temperature (25–60°C), and stoichiometry of HBPin (3–5 equivalents). Scalability trials in batch reactors with rigorous exclusion of moisture/O are critical. Catalyst recycling studies (e.g., using supported NHC complexes) and alternative reducing agents (e.g., BHTHF) may further enhance efficiency .

Q. What experimental designs are recommended for using this compound in photoaffinity labeling studies?

The diazirinyl group enables UV-induced (365 nm) crosslinking with biomolecular targets. Key steps include:

- Irradiating the compound-target mixture (e.g., enzyme-ligand complex) for 5–30 minutes.

- Quenching unreacted species with scavengers (e.g., β-mercaptoethanol).

- Analyzing crosslinked adducts via SDS-PAGE, autoradiography (if radiolabeled), or LC-MS/MS for binding site identification . Controls must include dark conditions and competitive binding assays to validate specificity.

Q. How should researchers resolve contradictions in reported stability data under varying pH conditions?

Systematic stability studies under controlled pH (2–10) and temperature (4–37°C) are essential. For example, conflicting reports on aqueous degradation may arise from differences in buffer composition (e.g., phosphate vs. Tris). Use HPLC-UV or NMR to monitor degradation kinetics. If instability is observed at physiological pH (7.4), consider prodrug strategies or encapsulation in liposomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.